molecular formula C17H15N3O5 B2658781 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 2034276-77-0

3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2658781
CAS No.: 2034276-77-0
M. Wt: 341.323
InChI Key: DORQOCCCENJJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
  • 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile

Uniqueness

Compared to similar compounds, 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one stands out due to its chromenone core, which imparts unique photophysical and chemical properties. This makes it particularly valuable in applications requiring specific light absorption or emission characteristics .

Properties

IUPAC Name

8-methoxy-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-13-4-2-3-10-7-12(17(22)25-14(10)13)16(21)20-6-5-11(8-20)15-18-9-24-19-15/h2-4,7,9,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORQOCCCENJJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(C3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.